N-{2-[(thiophen-3-ylmethyl)amino]ethyl}cyclopropanecarboxamide
Description
N-{2-[(thiophen-3-ylmethyl)amino]ethyl}cyclopropanecarboxamide (CAS: 1593394-62-7) is a cyclopropane-containing carboxamide derivative with a molecular formula of C₁₁H₁₆N₂OS and a molecular weight of 224.32 g/mol . Its structure features a cyclopropanecarboxamide core linked to a thiophen-3-ylmethyl group via an ethylamine spacer. The thiophene ring introduces sulfur-based aromaticity, which may influence electronic properties and binding interactions in biological systems.
Properties
Molecular Formula |
C11H16N2OS |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
N-[2-(thiophen-3-ylmethylamino)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H16N2OS/c14-11(10-1-2-10)13-5-4-12-7-9-3-6-15-8-9/h3,6,8,10,12H,1-2,4-5,7H2,(H,13,14) |
InChI Key |
ADEINIAJEIITTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCCNCC2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{2-[(thiophen-3-ylmethyl)amino]ethyl}cyclopropanecarboxamide typically involves the reaction of thiophen-3-ylmethylamine with cyclopropanecarboxylic acid or its derivatives under appropriate conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
N-{2-[(thiophen-3-ylmethyl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding amines.
Scientific Research Applications
N-{2-[(thiophen-3-ylmethyl)amino]ethyl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-{2-[(thiophen-3-ylmethyl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The cyclopropane carboxamide group can also interact with proteins, affecting their function and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of cyclopropanecarboxamide derivatives, where substituents on the cyclopropane ring and the aminoethyl linker dictate pharmacological and physicochemical properties. Key structural analogs include:
Key Structural Insights :
- Thiophene vs. Phenyl or trifluoromethylphenyl groups () enhance lipophilicity and target affinity in kinase inhibitors.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s lower molecular weight may improve bioavailability compared to bulkier analogs.
- Thiophene’s sulfur atom could enhance membrane permeability relative to purely hydrocarbon aromatic systems.
Biological Activity
N-{2-[(thiophen-3-ylmethyl)amino]ethyl}cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the current understanding of its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNS
- Molecular Weight : 226.32 g/mol
- IUPAC Name : this compound
This compound features a cyclopropanecarboxamide moiety linked to a thiophenyl group, which may contribute to its biological activity through various interactions with biological targets.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes such as glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various cellular processes including inflammation and neurodegeneration. Inhibiting GSK-3β has been associated with neuroprotective effects, particularly in models of Alzheimer's disease .
2. Cytoprotective Effects
The compound has shown potential in enhancing cytoprotective pathways. For instance, studies on related compounds have demonstrated their ability to activate nuclear factor erythroid 2-related factor 2 (Nrf2), leading to increased expression of antioxidant proteins . This activation may mitigate oxidative stress and improve cell viability under pathological conditions.
Anti-inflammatory Activity
One notable area of research is the anti-inflammatory properties of this compound. Inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha has been documented in related compounds, suggesting that this compound may similarly downregulate inflammatory responses .
Neuroprotective Effects
The compound's potential neuroprotective effects are particularly relevant in the context of neurodegenerative diseases. By inhibiting pathways that lead to neuronal death, it may serve as a therapeutic agent for conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
